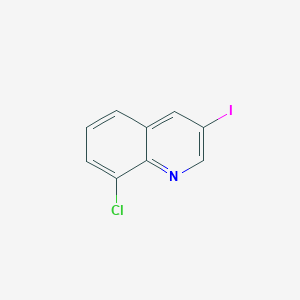

8-Chloro-3-iodoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLABEFPWOLGBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701409 | |

| Record name | 8-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847727-21-3 | |

| Record name | 8-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-3-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Chloro-3-iodoquinoline: Physicochemical Properties and Synthetic Protocols for Drug Development Professionals

<_ _>

Authored by: A Senior Application Scientist

Abstract

8-Chloro-3-iodoquinoline is a halogenated quinoline derivative that has garnered significant interest within the drug development and materials science sectors. Its unique electronic and steric properties, conferred by the chloro and iodo substituents, make it a versatile building block for the synthesis of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed and validated synthetic and analytical protocols, and insights into its reactivity and potential applications. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical grounding and practical, field-proven methodologies.

Introduction: The Strategic Importance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the anti-malarial, anti-cancer, and anti-bacterial domains.[1][2][3] The strategic introduction of halogen atoms, such as chlorine and iodine, onto this scaffold profoundly influences the molecule's pharmacokinetic and pharmacodynamic profiles. The chlorine atom at the 8-position can enhance metabolic stability and modulate the pKa of the quinoline nitrogen, while the iodine atom at the 3-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. This dual functionalization in this compound presents a unique opportunity for the rational design of novel therapeutic agents.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following section details the key properties of this compound.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₉H₅ClIN | PubChem[4] |

| Molecular Weight | 289.50 g/mol | BLD Pharm[5] |

| CAS Number | 847727-21-3 | BLD Pharm[5] |

| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)Cl)I | PubChem[4] |

| InChI Key | CLABEFPWOLGBAP-UHFFFAOYSA-N | PubChem[4] |

Physical and Spectral Properties

| Property | Value | Remarks |

| Appearance | Off-white to pale yellow crystalline solid | General observation |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Expected to be poorly soluble in water, similar to other halogenated quinolines.[6][7] | N/A |

| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C.[5] | N/A |

| ¹H NMR & ¹³C NMR | Spectral data is available for confirmation of structure.[8] | Chemical shifts are influenced by the electron-withdrawing effects of the halogen and nitrogen atoms. |

| Mass Spectrometry | Monoisotopic Mass: 288.91553 Da.[4] | The molecular ion peak will show a characteristic isotopic pattern for chlorine. |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be approached through various routes. A common strategy involves the modification of a pre-existing quinoline core. The following protocol outlines a plausible and robust method based on established chemical transformations.

Synthetic Workflow

Caption: A potential synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Direct Iodination of 8-Chloroquinoline

-

To a stirred solution of 8-chloroquinoline in a suitable solvent such as acetic acid, add a source of electrophilic iodine. A common reagent for this is a mixture of iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) or nitric acid in the presence of a strong acid like sulfuric acid.

-

The reaction mixture is typically heated to facilitate the electrophilic aromatic substitution. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The aqueous mixture is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide, which will precipitate the crude product.

-

The solid is collected by filtration, washed with water, and then dried.

-

Purification of the crude this compound is achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity and Synthetic Applications

The iodine atom at the 3-position of this compound is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[9] This allows for the introduction of a wide array of functional groups, which is a cornerstone of modern drug discovery.

Key Cross-Coupling Reactions

Caption: Key cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling : This reaction couples the 3-iodoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[10][11][12][13] This is a widely used method for synthesizing biaryl compounds.

-

Sonogashira Coupling : Terminal alkynes can be coupled with this compound using a palladium catalyst and a copper(I) co-catalyst.[14][15][16][17][18] This reaction is highly valuable for the synthesis of arylalkynes.

-

Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the 3-position of the quinoline and a primary or secondary amine.[19][20][21][22][23] It is a powerful tool for the synthesis of arylamines.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the substitution pattern.[8]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as a diagnostic marker.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is typically employed.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently work with this compound. Future research will likely focus on expanding the scope of its applications in areas such as targeted cancer therapy, novel anti-infective agents, and the development of advanced organic materials.

References

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. Published February 7, 2024. [Link]

-

Buchwald–Hartwig amination. Wikipedia. Accessed January 4, 2026. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 4, 2026. [Link]

-

Clioquinol BP/EP/USP (Iodochlorohydroxyquinoline). G.AMPHRAY LABORATORIES. Accessed January 4, 2026. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Accessed January 4, 2026. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published April 3, 2025. [Link]

-

Sonogashira coupling. Wikipedia. Accessed January 4, 2026. [Link]

-

Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β. Accessed January 4, 2026. [Link]

-

Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. Published March 2016. [Link]

-

This compound (C9H5ClIN). PubChemLite. Accessed January 4, 2026. [Link]

-

8-Chloroquinoline. PubChem. Accessed January 4, 2026. [Link]

-

This compound. Free SDS search. Accessed January 4, 2026. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Accessed January 4, 2026. [Link]

-

Sonogashira coupling. YouTube. Published January 7, 2019. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. [Link]

-

Clioquinol. Solubility of Things. Accessed January 4, 2026. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Accessed January 4, 2026. [Link]

-

Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Published July 12, 2022. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Accessed January 4, 2026. [Link]

- Preparation method of 8-chloroquinolone derivative.

Sources

- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - this compound (C9H5ClIN) [pubchemlite.lcsb.uni.lu]

- 5. 847727-21-3|this compound|BLD Pharm [bldpharm.com]

- 6. amphray.com [amphray.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound(847727-21-3) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. m.youtube.com [m.youtube.com]

- 23. jk-sci.com [jk-sci.com]

Spectroscopic Profile of 8-Chloro-3-iodoquinoline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 8-Chloro-3-iodoquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition and interpretation.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of halogen atoms, such as chlorine and iodine, at specific positions on the quinoline ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of this compound with the standard atom numbering system is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected chemical shifts (δ) for the aromatic protons of this compound are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the iodine atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | s | - |

| H-4 | 8.2 - 8.4 | s | - |

| H-5 | 7.8 - 8.0 | d | 8.0 - 8.5 |

| H-6 | 7.4 - 7.6 | t | 7.5 - 8.0 |

| H-7 | 7.6 - 7.8 | d | 7.0 - 7.5 |

Note: Predicted values are based on the analysis of similar halogenated quinoline structures. Actual experimental values may vary depending on the solvent and concentration.

Interpretation:

-

H-2 and H-4: These protons are on the pyridine ring and are significantly deshielded due to the electron-withdrawing effect of the nitrogen atom and the iodine at position 3. Their signals are expected to appear as singlets at downfield chemical shifts.

-

H-5, H-6, and H-7: These protons are on the benzene ring. H-5 and H-7 are expected to be doublets due to coupling with H-6, which in turn will appear as a triplet. The electron-withdrawing chlorine atom at position 8 will influence the chemical shifts of these protons, particularly H-7.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 95 - 97 |

| C-4 | 148 - 150 |

| C-4a | 128 - 130 |

| C-5 | 127 - 129 |

| C-6 | 126 - 128 |

| C-7 | 129 - 131 |

| C-8 | 133 - 135 |

| C-8a | 147 - 149 |

Note: Predicted values are based on computational models and analysis of related structures.

Interpretation:

-

C-2, C-4, and C-8a: These carbons are adjacent to the nitrogen atom and are therefore deshielded, appearing at lower field.

-

C-3: The direct attachment of the large iodine atom causes a significant upfield shift for C-3 due to the heavy atom effect.

-

C-8: The carbon atom bonded to the chlorine atom (C-8) will be deshielded.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of quinoline derivatives.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Spectral Width: 16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise)

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 288.91 |

| [M+H]⁺ | 289.92 |

| [M+Na]⁺ | 311.90 |

Data sourced from PubChem.[1]

Interpretation of Isotopic Pattern:

The presence of chlorine and iodine will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), leading to an M+2 peak with an intensity of approximately one-third of the molecular ion peak. Iodine is monoisotopic (¹²⁷I).

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion is expected to be prominent. Common fragmentation pathways for quinolines involve the loss of small neutral molecules or radicals. For this compound, key fragmentations could include:

-

Loss of I•: [M - 127]⁺

-

Loss of Cl•: [M - 35]⁺ or [M - 37]⁺

-

Loss of HCN: from the pyridine ring.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumental Method (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ESI is generally suitable for nitrogen-containing heterocyclic compounds.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Infusion: The sample can be directly infused into the mass spectrometer.

-

Data Acquisition: Acquire data over a mass range that includes the expected molecular ion, for example, m/z 100-500.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1585 | C=C aromatic ring stretch | Medium-Strong |

| 1500-1400 | C=C aromatic ring stretch | Medium-Strong |

| ~830 | C-Cl stretch | Strong |

| ~600-500 | C-I stretch | Medium |

| 850-750 | C-H out-of-plane bending | Strong |

Interpretation:

-

The presence of aromatic C-H and C=C stretching vibrations confirms the quinoline core.

-

A strong absorption band in the lower wavenumber region is expected for the C-Cl stretching vibration.

-

The C-I stretch will appear at an even lower wavenumber.

-

The pattern of C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern on the aromatic rings.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Conclusion

This technical guide provides a detailed spectroscopic framework for the characterization of this compound. The presented NMR, MS, and IR data, along with the provided experimental protocols, offer a robust foundation for researchers working with this important heterocyclic compound. The careful application of these spectroscopic techniques is essential for ensuring the identity and purity of this compound, thereby supporting the integrity and reproducibility of research in drug discovery and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 8-Chloro-3-iodoquinoline

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectra of 8-chloro-3-iodoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a scaffold, substituted quinolines are prevalent in a multitude of pharmacologically active agents, making the unambiguous determination of their structure paramount in drug discovery and development.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through modern NMR techniques.

Introduction: The Significance of this compound

This compound is a disubstituted quinoline derivative. The quinoline core is a fundamental structural motif in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The presence of two different halogen atoms, chlorine and iodine, at specific positions on the quinoline ring system introduces unique electronic and steric properties, making it a valuable building block in synthetic chemistry. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[2] This guide will dissect the NMR analysis of this compound, moving from fundamental 1D techniques to more advanced 2D correlation spectroscopy.

Foundational Principles of NMR Analysis for Heterocyclic Systems

The interpretation of the NMR spectra of heteroaromatic compounds like this compound is governed by the electronic environment of each nucleus. The nitrogen atom in the quinoline ring, being electronegative, generally deshields adjacent protons and carbons. Furthermore, the substituent effects of the chloro and iodo groups play a crucial role in modulating the chemical shifts of the aromatic protons and carbons. The chlorine atom at the 8-position and the iodine atom at the 3-position exert both inductive and resonance effects, which are critical to consider for accurate spectral assignment.

Experimental Protocol: Sample Preparation and Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for reliable structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Ensure the sample is fully dissolved and the solution is clear.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

1D ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 1-2 seconds.

-

1D ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer experimental time are typically required.

-

2D NMR Acquisition (HSQC & HMBC): For unambiguous assignments, acquire 2D correlation spectra.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically 2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular framework.

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The interpretation of this spectrum involves a careful analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants (J-values).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.10 | d | 2.2 |

| H-4 | 8.45 | d | 2.2 |

| H-5 | 7.95 | dd | 8.4, 1.5 |

| H-6 | 7.50 | t | 7.8 |

| H-7 | 7.80 | dd | 7.2, 1.5 |

Causality Behind the Assignments:

-

H-2 and H-4: These protons are part of the pyridine ring of the quinoline system. The presence of the electronegative nitrogen atom and the deshielding effect of the iodine at position 3 cause these protons to resonate at a significantly downfield chemical shift. They appear as doublets due to their coupling to each other (a four-bond coupling, which is often observable in such aromatic systems).

-

H-5, H-6, and H-7: These protons belong to the benzene ring. Their chemical shifts are influenced by the chloro substituent at the 8-position. H-5 is ortho to the chloro group and will experience a deshielding effect, appearing as a doublet of doublets due to coupling with H-6 and a smaller long-range coupling. H-6 will be a triplet, being coupled to both H-5 and H-7. H-7 will appear as a doublet of doublets, coupled to H-6 and with a smaller coupling to H-5.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals for the nine carbon atoms of the quinoline core. The chemical shifts are influenced by the nitrogen atom and the halogen substituents.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152.5 |

| C-3 | 95.0 |

| C-4 | 140.0 |

| C-4a | 128.0 |

| C-5 | 127.5 |

| C-6 | 126.8 |

| C-7 | 130.0 |

| C-8 | 145.0 |

| C-8a | 148.0 |

Rationale for Chemical Shift Predictions:

-

C-2 and C-8a: These carbons are adjacent to the nitrogen atom and are therefore significantly deshielded, appearing at downfield chemical shifts.

-

C-3: The iodine atom exerts a strong shielding effect on the directly attached carbon (the "heavy atom effect"), causing C-3 to resonate at an unusually upfield chemical shift for an aromatic carbon.

-

C-8: The carbon atom directly bonded to the chlorine atom (C-8) is deshielded.

-

Quaternary Carbons (C-4a, C-8a): These carbons do not have any attached protons and can be identified by their generally lower intensity in a standard ¹³C NMR spectrum. Their assignment can be definitively confirmed using HMBC data.

2D NMR Analysis: Unambiguous Structural Confirmation

While 1D NMR provides substantial information, 2D NMR techniques like HSQC and HMBC are essential for irrefutable assignment of all proton and carbon signals, thereby validating the molecular structure.

HSQC Analysis

The HSQC spectrum establishes direct one-bond correlations between protons and their attached carbons. This allows for the confident assignment of the protonated carbons.

Expected HSQC Correlations:

-

H-2 will correlate with C-2.

-

H-4 will correlate with C-4.

-

H-5 will correlate with C-5.

-

H-6 will correlate with C-6.

-

H-7 will correlate with C-7.

HMBC Analysis

The HMBC spectrum is the cornerstone for determining the connectivity of the molecular skeleton by revealing two and three-bond correlations between protons and carbons.

Key Expected HMBC Correlations for Structural Elucidation:

-

H-2 will show correlations to C-3 and C-4 , confirming the connectivity of the pyridine ring.

-

H-4 will show correlations to C-2 , C-4a , and C-5 , bridging the two rings.

-

H-5 will show correlations to C-4 , C-7 , and C-8a , further confirming the ring fusion.

-

H-7 will show correlations to C-5 and C-8a .

These correlations provide a self-validating network of connectivity that unambiguously confirms the structure of this compound.

Visualizing the NMR Analysis Workflow

The logical flow of NMR data analysis for structural elucidation can be represented as follows:

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

The comprehensive NMR analysis of this compound, integrating 1D (¹H and ¹³C) and 2D (HSQC and HMBC) spectroscopic data, provides a robust and self-validating methodology for its structural confirmation. The predictable electronic effects of the nitrogen heteroatom and the halogen substituents allow for a logical and systematic assignment of all proton and carbon resonances. This in-depth understanding of the NMR characteristics of this molecule is crucial for its application in synthetic chemistry and drug development, ensuring the identity and purity of this important chemical entity.

References

-

PubChem. (n.d.). 8-Chloroquinoline. Retrieved January 4, 2026, from [Link]

- Pintilie, L., Stefaniu, A., Nicu, A. I., & Caproiu, M. T. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443.

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved January 4, 2026, from [Link]

- Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

-

PubChemLite. (n.d.). This compound (C9H5ClIN). Retrieved January 4, 2026, from [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved January 4, 2026, from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Modern Methods for Stereoselective Synthesis.

- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 13(2), 122.

- University of North Carolina Wilmington. (n.d.).

-

ChemAxon. (n.d.). NMR Prediction. Retrieved January 4, 2026, from [Link]

- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10. Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1591-1602.

- Singh, P., & Singh, K. N. (2018).

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved January 4, 2026, from [Link]

- Iovu, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 825.

- Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 364-376.

- Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 209-212.

-

University of Wisconsin-Madison. (n.d.). HSQC and HMBC for Topspin. Retrieved January 4, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 4, 2026, from [Link]

-

Scribd. (n.d.). New 8-Hydroxyquinoline Derivatives Highlight The P | PDF. Retrieved January 4, 2026, from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved January 4, 2026, from [Link]

- Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2.

- MDPI. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Polymers, 14(3), 416.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 4, 2026, from [Link]

Sources

A Technical Guide to the Mass Spectrometry of 8-Chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 8-chloro-3-iodoquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with practical, field-tested insights to offer a robust framework for the characterization of this and similar molecules. We will explore the intricacies of ionization, the predictability of fragmentation patterns, and the logic behind experimental design. This guide is structured to empower researchers to not only acquire high-quality mass spectral data but also to interpret it with confidence, ensuring the structural integrity of their compounds.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic aromatic compound featuring both a chlorine and an iodine substituent on the quinoline scaffold. The quinoline core is a privileged structure in drug discovery, and its halogenated derivatives are explored for a wide range of therapeutic applications. Accurate mass determination and structural elucidation are therefore critical milestones in the synthesis and application of these molecules. Mass spectrometry serves as a cornerstone technique, providing unambiguous confirmation of molecular weight and offering deep structural insights through the analysis of fragmentation patterns. This guide will deconstruct the mass spectrometric behavior of this compound, providing a roadmap for its analysis.

Foundational Principles: Ionization and Isotopic Abundance

The initial step in the mass spectrometric analysis of any compound is its conversion into gas-phase ions. The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties.

Ionization Techniques: A Comparative Rationale

For a stable, aromatic molecule like this compound, two primary ionization methods are most applicable:

-

Electron Ionization (EI): This is a high-energy technique that involves bombarding the analyte with a beam of electrons, typically at 70 eV. EI is known for inducing extensive fragmentation, providing a detailed "fingerprint" of the molecule. This makes it highly valuable for structural elucidation and for creating searchable library spectra. Given the aromatic nature of this compound, the molecular ion is expected to be readily observable.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for molecules that can be readily protonated. By dissolving the analyte in a suitable solvent and applying a high voltage, protonated molecules, [M+H]⁺, are generated. ESI is ideal for accurate mass determination with minimal fragmentation, making it the preferred method for confirming the molecular weight of a newly synthesized compound.

Experimental Insight: For routine confirmation of synthesis, ESI is the more rapid and direct method. However, for initial characterization and to build a comprehensive data package, EI is indispensable for the wealth of structural information it provides.

The Halogen Isotopic Signature: A Built-in Validation

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern imparted by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] This results in a distinctive "M" and "M+2" peak for the molecular ion and any chlorine-containing fragments, where the M+2 peak has roughly one-third the intensity of the M peak. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule. Iodine, in contrast, is monoisotopic (¹²⁷I), so it does not contribute to the M+2 peak.

Deciphering the Fragmentation Code: A Predictive Approach

Under Electron Ionization (EI), the this compound molecular ion will undergo a series of fragmentation reactions. By understanding the relative bond strengths and the stability of the resulting fragments, we can predict the major fragmentation pathways. The stable aromatic quinoline core will heavily influence the fragmentation process.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 289/291 | [C₉H₅ClIN]⁺ | Molecular Ion (M⁺) with characteristic 3:1 isotopic pattern for chlorine. |

| 162/164 | [C₉H₅ClN]⁺ | Loss of iodine radical (I•). A major fragment due to the weaker C-I bond. |

| 127 | [I]⁺ | Iodine cation. |

| 127 | [C₉H₅N]⁺ | Loss of both chlorine and iodine. |

| 101 | [C₇H₅N]⁺ | Loss of HCN from the quinoline ring. |

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the cleavage of the weakest bonds and the elimination of stable neutral molecules.

Caption: Predicted EI fragmentation pathway for this compound.

Expert Rationale: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the loss of an iodine radical a highly favorable initial fragmentation step. The resulting chloroquinolinyl radical cation is stabilized by the aromatic system. Subsequent loss of a chlorine radical leads to the quinoline radical cation. A characteristic fragmentation of the quinoline ring itself is the expulsion of a neutral hydrogen cyanide (HCN) molecule.

Experimental Protocols: Ensuring Data Integrity

The quality of mass spectrometry data is directly dependent on the rigor of the experimental procedure. The following protocols provide a framework for the analysis of this compound.

Sample Preparation

-

Purity Assessment: Ensure the sample is of high purity, as impurities will complicate spectral interpretation. Techniques such as NMR and HPLC are recommended for purity verification.

-

Solvent Selection (for ESI): Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Dilution (for ESI): Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation and Data Acquisition

The following diagram outlines a typical workflow for mass spectrometric analysis.

Caption: General workflow for mass spectrometric analysis.

Instrument Parameters (Typical Starting Points):

-

ESI-MS:

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V (can be increased to induce in-source fragmentation)

-

Desolvation Gas Flow: 600-800 L/hr

-

Desolvation Temperature: 350-450 °C

-

-

EI-MS (via GC-MS):

-

Ion Source Temperature: 200-250 °C

-

Electron Energy: 70 eV

-

GC Column: A non-polar column (e.g., DB-5ms) is suitable for this analyte.

-

Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a high temperature (e.g., 300 °C) to ensure elution.

-

Conclusion: A Self-Validating Analytical Approach

The mass spectrometric analysis of this compound is a self-validating process when approached systematically. The confirmation of the correct molecular weight via soft ionization (ESI), coupled with the structural insights from the predictable fragmentation patterns and the unmistakable isotopic signature of chlorine under high-energy ionization (EI), provides a robust and defensible analytical dataset. By understanding the principles outlined in this guide, researchers can confidently utilize mass spectrometry to verify the identity and integrity of this and other halogenated quinoline derivatives, a critical step in advancing their research and development endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69139, 8-Chloroquinoline. [Link]

-

NIST. Quinoline, 8-chloro- in NIST Chemistry WebBook. [Link]

-

LibreTexts, C. Mass Spectrometry - Fragmentation Patterns. [Link]

-

LibreTexts, C. Organic Compounds Containing Halogen Atoms. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

Sources

An In-depth Technical Guide to the Anticipated Crystal Structure of 8-Chloro-3-iodoquinoline: A Keystone for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-3-iodoquinoline is a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this technical guide provides a comprehensive analysis of its anticipated crystal structure. By leveraging established principles of crystal engineering and drawing comparisons with structurally related compounds, we present a predictive framework for its molecular geometry, intermolecular interactions, and potential for polymorphism. This guide also outlines a robust synthetic protocol and discusses the critical role of halogenated quinolines in contemporary drug development, offering valuable insights for researchers engaged in the rational design of novel therapeutic agents and functional materials.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial and antimalarial agents.[1] The introduction of halogen substituents onto the quinoline ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[2] Specifically, the presence of both chlorine and iodine atoms in this compound suggests a molecule with a unique electronic and steric profile, making it a compelling candidate for further investigation. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting a compound's behavior, from its dissolution rate in a pharmaceutical formulation to its charge transport properties in an organic electronic device.[1]

Synthesis of this compound

The reliable synthesis of high-purity this compound is the foundational step for any subsequent structural and functional studies. A validated synthetic route proceeds via the direct iodination of 8-chloroquinoline.

Experimental Protocol: Synthesis of this compound

Materials:

-

8-Chloroquinoline[3]

-

N-Iodosuccinimide (NIS)

-

Acetic Acid

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 8-chloroquinoline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[4]

-

To this stirred solution, add N-iodosuccinimide portion-wise at room temperature.[4] The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Upon completion, the reaction mixture is worked up by pouring it into water and neutralizing it with a suitable base (e.g., sodium bicarbonate).

-

The crude product is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.[5]

Anticipated Crystal Structure and Intermolecular Interactions

In the absence of a solved crystal structure for this compound, we can predict its solid-state arrangement based on the known principles of intermolecular interactions in functional crystalline materials.[6] The molecular packing will be governed by a complex interplay of various non-covalent forces.[7]

Molecular Geometry

The this compound molecule is expected to be largely planar, a common feature of the rigid quinoline ring system.

Key Intermolecular Interactions

The supramolecular assembly of this compound in the crystalline state will likely be dominated by the following interactions:

-

Halogen Bonding: The iodine and chlorine atoms are capable of forming halogen bonds, where the halogen acts as an electrophilic species interacting with a nucleophile (e.g., the nitrogen atom of an adjacent quinoline). This type of interaction is highly directional and plays a significant role in the crystal engineering of halogenated compounds.[1]

-

π-π Stacking: The aromatic quinoline rings are expected to exhibit π-π stacking interactions, contributing to the overall stability of the crystal lattice. These interactions can be either face-to-face or offset.

-

C-H···N and C-H···Halogen Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the quinoline nitrogen or halogen acceptors will further stabilize the crystal packing.

The interplay of these interactions will dictate the final three-dimensional architecture of the crystal.[8][9]

Diagram: Anticipated Intermolecular Interactions in the Crystal Lattice of this compound

Caption: A proposed experimental workflow for the comprehensive study of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, scientifically grounded framework for its anticipated solid-state properties. The synthesis of this compound is achievable through established methods, and its crystal structure is expected to be dictated by a combination of halogen bonding, π-π stacking, and weak hydrogen bonds. The potential for polymorphism underscores the importance of controlled crystallization studies. The insights presented herein are intended to guide researchers in their efforts to unlock the full potential of this compound and related halogenated quinolines in the development of new pharmaceuticals and advanced materials.

References

- A Comparative Guide to Intermolecular Interactions in Halogenated Quinolinone Crystals - Benchchem. (n.d.).

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.).

- This compound | 847727-21-3 - Sigma-Aldrich. (n.d.).

- This compound (C9H5ClIN) - PubChemLite. (n.d.).

- This compound CAS#: 847727-21-3 - ChemicalBook. (n.d.).

- 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem. (n.d.).

- CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents. (n.d.).

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.).

- X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals - ResearchGate. (n.d.).

- Designer crystals: intermolecular interactions, network structures and supramolecular synthons. (n.d.).

- Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed. (n.d.).

- Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines (8-Cl-Tph and 8-Br-Tph) - MDPI. (n.d.).

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.).

- The Role of 5-Chloro-7-iodo-8-quinolinol in Modern Research. (n.d.).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.).

- Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 847727-21-3 [m.chemicalbook.com]

- 5. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]

- 6. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of 8-Chloro-3-iodoquinoline

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Chloro-3-iodoquinoline

Foreword: The Strategic Value of Halogenated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The strategic introduction of halogens, such as chlorine and iodine, onto this privileged core provides a powerful tool for modulating a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a particularly valuable synthetic intermediate, offering two distinct halogenated positions that can be selectively functionalized, making it a versatile building block for the development of novel pharmaceuticals and molecular probes.

This guide provides a comprehensive overview of a robust synthetic route to this compound, grounded in established chemical principles. We will delve into the mechanistic underpinnings of the chosen reactions, present a detailed experimental protocol, and outline a full suite of characterization techniques to validate the final product's identity and purity.

Part 1: Synthetic Strategy and Experimental Design

The synthesis of this compound is most effectively achieved through a two-step process starting from a commercially available precursor, 8-chloro-3-aminoquinoline. Direct iodination of 8-chloroquinoline is often challenging, leading to mixtures of isomers and poor regioselectivity.[2] By contrast, converting the amino group of 8-chloro-3-aminoquinoline into a diazonium salt, which is then displaced by an iodide ion, offers a clean and high-yielding route to the desired 3-iodo-substituted product. This classic transformation is known as the Sandmeyer reaction.[3][4]

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

The Causality of the Sandmeyer Reaction

The Sandmeyer reaction is the method of choice for this transformation due to its reliability and mechanistic elegance. The process hinges on the conversion of a primary aromatic amine into an excellent leaving group—dinitrogen gas (N₂).[5] This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[6]

The subsequent introduction of a copper(I) catalyst is traditionally used for chlorination or bromination, but for iodination, the reaction often proceeds readily without a catalyst by simply introducing a source of iodide ions, such as potassium iodide (KI).[7] The diazonium salt undergoes displacement, releasing N₂ gas and forming the stable aryl-iodine bond.

Caption: Simplified mechanism of the Sandmeyer-type iodination.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials:

-

8-chloro-3-aminoquinoline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 8-chloro-3-aminoquinoline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred quinoline suspension, ensuring the internal temperature does not rise above 5 °C. The addition should take approximately 20-30 minutes.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Note: This addition can result in significant gas evolution (N₂).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. A precipitate should form.

-

-

Work-up and Isolation:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine, until the dark color dissipates.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

-

Part 2: Characterization and Data Analysis

Confirmation of the product's structure and purity is achieved through a combination of spectroscopic and physical methods.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₅ClIN |

| Molecular Weight | 289.50 g/mol |

| Monoisotopic Mass | 288.91553 Da[8] |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a distinctive M+2 peak at approximately one-third the intensity of the M⁺ peak should be observed.[9]

| Ion | Calculated m/z | Expected Observation |

| [M]⁺ (C₉H₅³⁵ClIN) | 288.92 | The molecular ion peak. |

| [M+2]⁺ (C₉H₅³⁷ClIN) | 290.92 | Isotopic peak, ~33% intensity of M⁺. |

| [M-I]⁺ | 162.02 | Fragment corresponding to loss of iodine. |

| [M-Cl]⁺ | 253.95 | Fragment corresponding to loss of chlorine. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the electronic environment of the protons on the quinoline ring. The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).

| Proton | Approximate δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | d | ~2.0 |

| H-4 | 8.3 - 8.5 | d | ~2.0 |

| H-5 | 7.8 - 8.0 | dd | ~8.0, 1.5 |

| H-6 | 7.4 - 7.6 | t | ~8.0 |

| H-7 | 7.6 - 7.8 | dd | ~8.0, 1.5 |

Note: Chemical shifts are predictions based on analogous structures and may vary depending on the solvent used.[10]

Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1500 - 1550 | C=N Stretch | Quinoline Ring |

| 750 - 850 | C-Cl Stretch | Aryl Chloride |

| 500 - 600 | C-I Stretch | Aryl Iodide |

Note: These are characteristic ranges for the specified functional groups.[11]

Part 3: Safety, Handling, and Storage

This compound and its precursors should be handled with care. 8-Chloroquinoline is listed as causing skin and serious eye irritation.[12] The synthesis involves strong acids and potentially hazardous intermediates. Always consult the Safety Data Sheet (SDS) for all reagents before use.[13] The final product should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[14]

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of this compound, a valuable intermediate for research and drug development. By leveraging the classical Sandmeyer reaction, this protocol provides a high-yielding and regioselective pathway. The comprehensive characterization data presented serves as a benchmark for researchers to validate the successful synthesis and purity of this important chemical building block.

References

- Vertex AI Search. (n.d.). 8-Chloroquinoline CAS#: 611-33-6 - ChemicalBook.

- PubChem. (n.d.). This compound (C9H5ClIN). PubChemLite.

- Baker, R. H., et al. (1946). The Synthesis of Some 8-Aminoquinolines. Journal of the American Chemical Society. ACS Publications.

- Wikipedia. (n.d.). 8-Aminoquinoline.

- BenchChem. (n.d.). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.

- ChemicalBook. (n.d.). This compound(847727-21-3) 1H NMR spectrum.

- Lucia, P., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-445.

- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- PJSIR. (n.d.). The 5-and 8-iodination of quinoline and some of its derivatives.

- Wikipedia. (n.d.). Sandmeyer reaction.

- ChemicalBook. (n.d.). This compound CAS#: 847727-21-3.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. 45, 593.

- 3E. (n.d.). This compound - Free SDS search.

- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. PMC - NIH.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- MDPI. (n.d.). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- PubChem. (n.d.). 8-Chloroquinoline.

- Journal of the American Chemical Society. (n.d.). The Synthesis of Some 8-Aminoquinolines1.

- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

- ChemicalBook. (n.d.). 8-Chloroquinoline(611-33-6) 1H NMR spectrum.

- Google Patents. (n.d.). CS269993B2 - Method of 5-chloro-7-iodo-8-hydroxyquinoline's pharmaceutically pure zinc complex preparation.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of iodination of 8-hydroxyquinoline. RSC Publishing.

- PubChem. (n.d.). 8-Hydroxyquinoline.

- Google Patents. (n.d.). CN103709100A - Preparation method of 8-chloroquinolone derivative.

- BLD Pharm. (n.d.). 847727-21-3|this compound.

- YouTube. (2023). Chloro pattern in Mass Spectrometry.

- MDPI. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca.

- Doc Brown's Chemistry. (n.d.). INFRARED SPECTROSCOPY INDEX.

- MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

- ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.

- ResearchGate. (n.d.). FT-IR Spectrum of the Grafted Titanium 8-hydroxyquinoline Complex ((Q-Cl) 2 Ti(O i Pr) 2 )) on Mesoporous Silica.

- National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline - NIST WebBook.

- ChemicalBook. (n.d.). 8-Hydroxyquinoline(148-24-3) MS spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pjsir.org [pjsir.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. PubChemLite - this compound (C9H5ClIN) [pubchemlite.lcsb.uni.lu]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound(847727-21-3) 1H NMR spectrum [chemicalbook.com]

- 11. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound - Free SDS search [msds.com]

- 14. 847727-21-3|this compound|BLD Pharm [bldpharm.com]

Chemical reactivity profile of 8-Chloro-3-iodoquinoline

An In-depth Technical Guide to the Chemical Reactivity Profile of 8-Chloro-3-iodoquinoline

Introduction: A Scaffold of Strategic Importance

This compound is a heteroaromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3][4] Its structure, featuring a quinoline core substituted with two different halogen atoms at distinct positions, presents a unique platform for complex molecular engineering. The key to its synthetic utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.

The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it substantially more reactive, particularly in palladium-catalyzed cross-coupling reactions.[5][6] This reactivity differential allows for selective, sequential functionalization, where the iodo-position can be modified under mild conditions while leaving the chloro-position intact for subsequent transformations. This guide provides an in-depth exploration of this reactivity profile, focusing on the core palladium-catalyzed reactions that form the bedrock of its application.

Molecular Profile:

| Property | Value |

| Molecular Formula | C₉H₅ClIN |

| Molecular Weight | 289.50 g/mol |

| Monoisotopic Mass | 288.91553 Da[7] |

| Appearance | Off-white to yellow solid |

| CAS Number | 847727-21-3[8][9] |

Core Reactivity: The Palladium-Catalyzed Cross-Coupling Manifold

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling, is the primary avenue for elaborating the this compound scaffold.[10][11] These reactions universally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][12] The initial and rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, this step occurs preferentially at the 3-position.[5][6]

Caption: Differential reactivity of halogen sites.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species.[12][13] For this compound, this reaction provides a direct route to 3-aryl or 3-vinyl quinolines.

Causality Behind Experimental Choices

-

Catalyst System: A combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand such as XPhos is often employed.[14] The ligand's role is critical: it stabilizes the Pd(0) species, facilitates the oxidative addition, and promotes the final, often challenging, reductive elimination step.

-

Base Selection: A base, typically potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential.[14][15] Its primary function is to activate the organoboron reagent by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step to proceed efficiently.[15]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DMF) and water is common.[14] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Representative Suzuki-Miyaura Protocol

-

To a microwave vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).[14]

-

Add the palladium catalyst, such as Pd₂(dba)₃ (0.03 equiv), and a suitable ligand like XPhos (0.06 equiv).[14]

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed solvents, such as a 6:1 mixture of dioxane and water.[14]

-

Seal the vial and heat the reaction mixture, for example, at 120 °C in a microwave reactor for 10-30 minutes, or with conventional heating for several hours until completion is confirmed by TLC or LC-MS.[14]

-

Upon cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic fractions.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Simplified workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[16][17] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.

Causality Behind Experimental Choices

-

Dual Catalysis: The Sonogashira reaction classically employs a dual-catalyst system.[16][18] A palladium complex, such as Pd(PPh₃)₂Cl₂, performs the main cross-coupling cycle. A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst. The copper's role is to react with the terminal alkyne to form a highly reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center much more rapidly than the alkyne itself.[16][19]

-

Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves a dual purpose: it deprotonates the terminal alkyne to form the acetylide anion and often acts as the reaction solvent.[19]

-

Inert Atmosphere: These reactions are sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly anaerobic (oxygen-free) environment is crucial for achieving high yields of the desired cross-coupled product.

Representative Sonogashira Protocol

-

Dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in an amine solvent like triethylamine.

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

To the stirred solution, add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv), and the copper(I) iodide (CuI) co-catalyst (0.04 equiv).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Once complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography.

| Reaction | Catalyst System | Base | Typical Yields |

| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | K₃PO₄ | 80-95% |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 75-90% |

| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | NaOtBu | 70-88% |

Table 1: Summary of typical conditions for cross-coupling reactions at the 3-position.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[20][21] This method allows for the direct coupling of amines with aryl halides, overcoming the limitations of classical methods.[20]

Causality Behind Experimental Choices

-

Specialized Ligands: This reaction is highly dependent on the choice of phosphine ligand.[22] Sterically hindered and electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) developed by the Buchwald group are critical. These bulky ligands promote the formation of a monoligated palladium species, accelerate the rate-limiting reductive elimination of the C-N bond, and suppress side reactions like β-hydride elimination.[20][22]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be used, depending on the substrate's sensitivity.[22]

-

Aprotic Solvent: The reaction is performed in an anhydrous, aprotic solvent such as toluene or dioxane to prevent quenching of the strong base and the highly reactive organometallic intermediates.

Representative Buchwald-Hartwig Protocol

-

In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium precursor (e.g., Pd₂(dba)₃), the appropriate ligand (e.g., BrettPhos), and the base (e.g., NaOtBu).

-

Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

-

Add anhydrous, degassed solvent (e.g., toluene).

-

Seal the flask and heat the mixture (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.

-

After completion, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-